molecular formula C10H13N5 B2888447 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile CAS No. 2034605-17-7

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile

Cat. No.: B2888447
CAS No.: 2034605-17-7
M. Wt: 203.249
InChI Key: YBEZRDLXHKDPJJ-UHFFFAOYSA-N
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Description

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly noted for its potential in drug synthesis and catalysis.

Preparation Methods

The synthesis of 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile involves several steps. One common method includes the reaction of 6-(dimethylamino)pyrimidine-4-carbaldehyde with azetidine-3-carbonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Industry: The compound is used in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile can be compared to other pyrimidine-based compounds. Similar compounds include:

    1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which can affect its reactivity and applications.

    4-(Dimethylamino)pyridine: This compound is a useful nucleophilic catalyst for various reactions and has different applications compared to this compound.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications in different fields.

Properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14(2)9-3-10(13-7-12-9)15-5-8(4-11)6-15/h3,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEZRDLXHKDPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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